molecular formula C16H12O4 B12403468 Formononetin-D3

Formononetin-D3

Cat. No.: B12403468
M. Wt: 271.28 g/mol
InChI Key: HKQYGTCOTHHOMP-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Formononetin-d3-1 can be synthesized through the deuteration of formononetin. The process involves the incorporation of deuterium atoms into the formononetin molecule. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Formononetin-d3-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Comparison with Similar Compounds

Formononetin-d3-1 is compared with other similar compounds such as:

This compound-1 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific studies .

Properties

Molecular Formula

C16H12O4

Molecular Weight

271.28 g/mol

IUPAC Name

7-hydroxy-3-[4-(trideuteriomethoxy)phenyl]chromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3

InChI Key

HKQYGTCOTHHOMP-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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